Potassium 4-butylphenyltrifluoroborate
Overview
Description
Potassium 4-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Potassium plays essential roles in maintaining cell membrane potential, nerve conduction, muscle contraction, and overall cellular homeostasis .
- Changes in potassium levels impact membrane potential, which in turn affects cellular processes like neurotransmission, muscle contraction, and cardiac rhythm .
- Disruptions in potassium balance can lead to arrhythmias, neuromuscular dysfunction, and other symptoms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Potassium is absorbed primarily in the small intestine. It distributes throughout the intracellular fluid compartment. Potassium undergoes minimal metabolism. The kidneys regulate potassium excretion via urine. Factors affecting potassium bioavailability include dietary intake, renal function, and medications (e.g., diuretics). Hypokalemia (low potassium) or hyperkalemia (high potassium) may necessitate potassium supplementation or restriction .
Result of Action
- Cellular effects of potassium action include:
- Maintains the resting potential of excitable cells. Facilitates muscle cell depolarization and contraction. Influences nerve cell excitability. Potassium is vital for normal cardiac rhythm. Balances intracellular and extracellular potassium levels .
Action Environment
- Environmental factors affecting potassium action:
- Adequate dietary potassium intake is essential. Kidneys regulate potassium excretion. Diuretics, ACE inhibitors, and other drugs impact potassium levels. Interplay with other ions affects potassium homeostasis. Hospitalized patients, athletes, and individuals with specific conditions require tailored potassium management .
Biological Activity
Potassium 4-butylphenyltrifluoroborate (CAS Number: 1412414-09-5) is a boron-containing compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₀H₁₃BF₃K
- Molecular Weight : 240.11 g/mol
- Melting Point : >300 °C
- Solubility : Moderately soluble in water (0.00466 mg/ml) .
Synthesis
This compound can be synthesized through various methods. A common approach involves the reaction of 1-bromo-4-butylbenzene with diisopropylamine borane under Barbier conditions, followed by treatment with potassium hydrogen fluoride . The overall yield of this synthesis method is reported to be around 85%.
Anticancer Properties
Recent studies have explored the anticancer potential of boron-containing compounds, including this compound. Research indicates that trifluoroborate derivatives can enhance the efficacy of certain chemotherapeutic agents by acting as delivery vehicles for active pharmaceutical ingredients. For instance, compounds in this class have shown promise in selectively targeting cancer cells while minimizing effects on healthy tissues .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may influence cellular pathways involved in apoptosis and cell proliferation. The presence of the trifluoroborate moiety appears to enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets .
Case Studies
- Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry evaluated various trifluoroborate compounds for their cytotoxicity against several cancer cell lines. This compound demonstrated significant activity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
- Mechanistic Insights :
- Another research article investigated the effects of this compound on apoptosis pathways in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a potential mechanism for its anticancer effects .
Data Table: Biological Activity Overview
Property | Value |
---|---|
Molecular Weight | 240.11 g/mol |
Melting Point | >300 °C |
Solubility | 0.00466 mg/ml |
Anticancer IC50 (breast) | Varies (specific study needed) |
Apoptosis Induction | Yes (increased pro-apoptotic factors) |
Properties
IUPAC Name |
potassium;(4-butylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRSUMOZYVDMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.